Dodecyl 3-methylbutanoate

Description

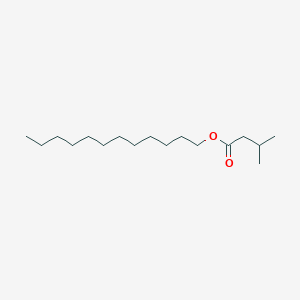

Dodecyl 3-methylbutanoate is an ester derived from 3-methylbutanoic acid (isovaleric acid) and dodecanol (C12H25OH). The compound features a branched carboxylic acid moiety and a long aliphatic chain, contributing to its hydrophobic properties.

Properties

CAS No. |

6938-56-3 |

|---|---|

Molecular Formula |

C17H34O2 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

dodecyl 3-methylbutanoate |

InChI |

InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-19-17(18)15-16(2)3/h16H,4-15H2,1-3H3 |

InChI Key |

DEHIFZZMFPRYNH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl 3-methylbutanoate can be synthesized through a typical esterification reaction. This involves reacting dodecanol with 3-methylbutanoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to maximize yield and purity. The use of catalysts and optimized reaction conditions ensures the efficient conversion of reactants to the desired ester.

Chemical Reactions Analysis

Types of Reactions:

Transesterification: This ester can participate in transesterification reactions with other alcohols to form different esters.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, such as hydrochloric acid.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products:

Hydrolysis: Dodecanol and 3-methylbutanoic acid.

Transesterification: Different esters depending on the alcohol used.

Reduction: Dodecanol.

Scientific Research Applications

Chemistry: Dodecyl 3-methylbutanoate is used as a model compound in studies of esterification and hydrolysis reactions. It is also used in the synthesis of other organic compounds through transesterification.

Biology and Medicine:

Industry: In the fragrance and flavor industry, this compound is valued for its pleasant odor. It is used in the formulation of perfumes, cosmetics, and food flavorings.

Mechanism of Action

The mechanism of action of dodecyl 3-methylbutanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. In hydrolysis, water or hydroxide ions act as nucleophiles, breaking the ester bond to form the corresponding alcohol and acid. In transesterification, an alcohol nucleophile replaces the original alcohol group in the ester.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares dodecyl 3-methylbutanoate with structurally or functionally related esters, emphasizing molecular structure, physical properties, and applications.

Structural Comparison

| Compound Name | Acid Moiety | Alcohol Moiety | Key Structural Features |

|---|---|---|---|

| This compound | 3-Methylbutanoic acid | Dodecanol (C12) | Long alkyl chain, branched acid |

| Ethyl 3-methylbutanoate | 3-Methylbutanoic acid | Ethanol (C2) | Short alcohol chain, high volatility |

| Isopentyl n-butyrate | n-Butyric acid | 3-Methyl-1-butanol | Branched alcohol, linear acid |

| Methyl laurate | Lauric acid (C12) | Methanol (C1) | Long acid chain, short alcohol |

| Tetradecatetraenyl 3-methylbutanoate* | 3-Methylbutanoic acid | Tetradecatetraenol | Conjugated double bonds in alcohol moiety |

Identified in *Bupleurum essential oils .

Physical and Chemical Properties

Notes:

- Volatility: Ethyl 3-methylbutanoate’s shorter alcohol chain results in lower boiling points and higher volatility compared to this compound .

- Hydrophobicity: Longer alkyl chains (e.g., dodecyl in this compound, laurate in methyl laurate) enhance lipid solubility, making these compounds suitable for non-polar solvents or emollients .

- Natural Occurrence: Tetradecatetraenyl 3-methylbutanoate is found in plant essential oils, whereas this compound’s natural presence is undocumented, suggesting synthetic origins or niche biological sources .

Functional and Application Differences

- Flavor/Fragrance Industry: Ethyl 3-methylbutanoate and isopentyl n-butyrate are widely used for fruity or sweet notes due to their volatility and aroma profiles. This compound’s longer chain may reduce volatility, making it more suited for fixed fragrance components .

- Industrial Uses: Methyl laurate’s long acid chain is utilized in biodiesel and surfactants.

- Pharmaceuticals: Complex esters like methyl (S)-3,3-dimethyl-2-(methylamino)butanoate () highlight ester versatility in drug synthesis, though this compound’s role here remains unexplored.

Research Findings and Implications

- Synthetic Accessibility: Esters with branched chains (e.g., isopentyl n-butyrate) are synthesized via acid-catalyzed esterification, a method likely applicable to this compound .

- Stability in Mixtures: shows ethyl 3-methylbutanoate’s abundance varies significantly between samples, possibly due to ester hydrolysis or thermal degradation. This compound’s stability under similar conditions warrants further study .

- Biological Relevance: The presence of tetradecatetraenyl 3-methylbutanoate in Bupleurum species suggests esters with unsaturated alcohols may have ecological or pharmacological roles, a direction for investigating dodecyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.